molecular formula C10H20BF4P B1629428 (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate CAS No. 1011736-00-7

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

Cat. No.: B1629428
CAS No.: 1011736-00-7
M. Wt: 258.05 g/mol
InChI Key: RGGHFSLIHUMRKP-UHFFFAOYSA-O
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Description

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is a phosphonium salt with a unique structure that includes a tert-butyl group and a tetrahydro-1H-phosphepinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate typically involves the reaction of a suitable phosphine with a tetrahydro-1H-phosphepinium precursor under controlled conditions. The reaction is often carried out in the presence of a tetrafluoroborate salt to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds, allowing for precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Industry

In industrial settings, this compound is used in the production of fine chemicals and materials. Its role as a catalyst in industrial processes helps improve efficiency and reduce costs.

Mechanism of Action

The mechanism by which (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates. This interaction with molecular targets and pathways is crucial for its catalytic activity and other applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonium salts with different substituents, such as:

  • (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium chloride
  • (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium bromide

Uniqueness

What sets (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate apart is its specific combination of the tert-butyl group and the tetrafluoroborate anion. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications where other phosphonium salts may not perform as well.

Properties

IUPAC Name

1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19P.BF4/c1-10(2,3)11-8-6-4-5-7-9-11;2-1(3,4)5/h4-5H,6-9H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHFSLIHUMRKP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+]1CCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647422
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011736-00-7
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011736-00-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 2
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 3
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 4
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 5
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 6
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

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